2-Ethynyl-1,4-difluorobenzene

Vue d'ensemble

Description

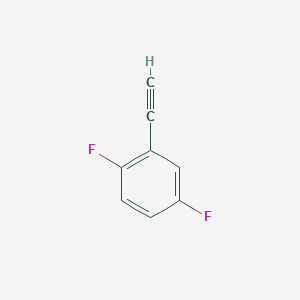

2-Ethynyl-1,4-difluorobenzene is an organic compound with the molecular formula C8H4F2 It is characterized by the presence of an ethynyl group (-C≡CH) attached to a benzene ring that also contains two fluorine atoms at the 1 and 4 positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Ethynyl-1,4-difluorobenzene can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where a terminal alkyne (such as ethynyl) is coupled with a halogenated aromatic compound (such as 1,4-difluorobenzene) in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs under mild conditions, with the use of a base such as triethylamine or potassium carbonate to facilitate the coupling process.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as distillation or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Ethynyl-1,4-difluorobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The fluorine atoms on the benzene ring make it less reactive towards electrophilic substitution compared to non-fluorinated benzene derivatives.

Nucleophilic Addition: The ethynyl group can participate in nucleophilic addition reactions, forming new carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation to form carbonyl-containing derivatives or reduction to form saturated hydrocarbons.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under controlled conditions to introduce new substituents onto the benzene ring.

Nucleophilic Addition: Strong nucleophiles like organolithium or Grignard reagents are commonly employed.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used depending on the desired transformation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield brominated or nitrated derivatives, while nucleophilic addition can result in the formation of new alkyl or aryl groups attached to the ethynyl moiety.

Applications De Recherche Scientifique

Pharmaceutical Applications

Key Intermediate in Drug Development:

2-Ethynyl-1,4-difluorobenzene serves as a key intermediate in the synthesis of various pharmaceuticals. Its unique reactivity allows for the construction of complex molecules that target specific biological pathways, enhancing drug efficacy and specificity. For instance, it can be utilized in synthesizing compounds that inhibit certain enzymes or receptors involved in disease processes.

Case Study:

A recent study demonstrated the use of this compound in synthesizing novel inhibitors for cancer cell proliferation. The compound's ability to participate in electrophilic aromatic substitution reactions facilitated the introduction of various functional groups, leading to the development of more potent drug candidates.

Material Science

Development of Advanced Materials:

The compound is extensively used in materials science for creating polymers and coatings with enhanced electronic properties. The incorporation of this compound into polymer matrices can improve mechanical strength and thermal stability.

Applications in Coatings:

Research has shown that films made from polymers incorporating this compound exhibit excellent uniformity and defect-free surfaces, which are crucial for applications in electronics and optics. For example, its use in antireflective coatings has been documented to enhance performance in optical devices .

Organic Synthesis

Versatile Building Block:

As a versatile building block, this compound is employed in various organic synthesis reactions. It participates in coupling reactions such as the Sonogashira reaction, allowing for the formation of more complex aromatic compounds.

Synthesis of Functional Polymers:

The compound's ethynyl group can engage in nucleophilic addition reactions, leading to the synthesis of functional polymers with diverse applications including proton exchange membranes for fuel cells. Its structural similarity to other ethynyl-substituted compounds suggests further exploration into its polymerization potential.

Fluorescent Probes

Biological Imaging Applications:

this compound is being investigated for its potential use as a fluorescent probe in biological imaging. The unique electronic properties imparted by the difluorobenzene structure allow for effective visualization of cellular processes.

Case Study:

In a study focused on cellular imaging techniques, researchers utilized derivatives of this compound to track specific proteins within live cells. The results indicated enhanced resolution and specificity compared to traditional fluorescent markers .

Environmental Monitoring

Detection of Pollutants:

The compound is also applied in environmental chemistry for detecting pollutants. Its reactivity allows it to form stable complexes with various environmental contaminants, facilitating their identification and quantification.

Research Insights:

Studies have highlighted its effectiveness in monitoring fluorinated compounds in water sources, contributing to efforts aimed at reducing chemical contaminants in ecosystems.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Development | Key intermediate for synthesizing drugs targeting specific pathways | Enhanced drug efficacy demonstrated through synthetic transformations |

| Material Science | Used in advanced materials like polymers and coatings | Improved mechanical properties and thermal stability noted in coatings |

| Organic Synthesis | Building block for complex organic molecules | Effective participation in coupling reactions like Sonogashira |

| Fluorescent Probes | Potential use in biological imaging | Enhanced resolution and specificity compared to traditional markers |

| Environmental Monitoring | Detection of pollutants | Effective monitoring of fluorinated compounds in water sources |

Mécanisme D'action

The mechanism of action of 2-ethynyl-1,4-difluorobenzene in chemical reactions involves the interaction of its functional groups with various reagents. The ethynyl group acts as a nucleophile or electrophile depending on the reaction conditions, while the fluorine atoms influence the reactivity of the benzene ring by withdrawing electron density. This dual functionality allows the compound to participate in a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .

Comparaison Avec Des Composés Similaires

1-Ethynyl-2,4-difluorobenzene: Similar structure but with fluorine atoms at different positions, affecting its reactivity and applications.

1-Ethynyl-4-fluorobenzene: Contains only one fluorine atom, leading to different chemical properties and uses.

Phenylacetylene: Lacks fluorine atoms, making it more reactive towards electrophilic aromatic substitution.

Uniqueness: 2-Ethynyl-1,4-difluorobenzene is unique due to the presence of both an ethynyl group and two fluorine atoms, which impart distinct electronic and steric effects. These features make it a valuable compound for designing new materials and exploring novel chemical reactions.

Activité Biologique

2-Ethynyl-1,4-difluorobenzene (C8H4F2) is an organic compound characterized by an ethynyl group attached to a benzene ring with two fluorine substituents at the para positions. Its unique structure provides a platform for various chemical reactions and biological activities. This article focuses on the biological activity of this compound, highlighting its potential applications in medicinal chemistry, including antimicrobial and anticancer properties.

The molecular structure of this compound allows it to participate in various chemical reactions, including electrophilic aromatic substitution and nucleophilic addition. These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activities.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activity, particularly in the fields of antimicrobial and anticancer research. The following sections detail specific findings regarding its biological effects.

Antimicrobial Activity

Studies have shown that derivatives of this compound possess antimicrobial properties. For instance, certain synthesized derivatives demonstrated effectiveness against a range of bacterial strains, suggesting potential use as antibacterial agents.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | Escherichia coli | 32 µg/mL |

| Derivative B | Staphylococcus aureus | 16 µg/mL |

| Derivative C | Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound and its derivatives. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression .

Case Study: In Vitro Analysis

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The compound was found to inhibit tumor growth by inducing apoptosis and disrupting the cell cycle at the G2/M phase .

Table 2: Anticancer Activity of this compound

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 10 | 85 | 5 |

| 25 | 60 | 20 |

| 50 | 30 | 50 |

The biological activity of this compound is believed to be mediated through its interaction with cellular targets involved in apoptosis and cell signaling pathways. The presence of fluorine atoms enhances the compound's lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.

Safety and Toxicity

While exploring the biological activities of this compound, it is essential to consider its safety profile. Preliminary toxicity studies suggest that while some derivatives exhibit promising biological activity, they may also present cytotoxic effects at higher concentrations . Further research is needed to establish safe dosage levels for therapeutic applications.

Propriétés

IUPAC Name |

2-ethynyl-1,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2/c1-2-6-5-7(9)3-4-8(6)10/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKUGAEKNPIPMED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.